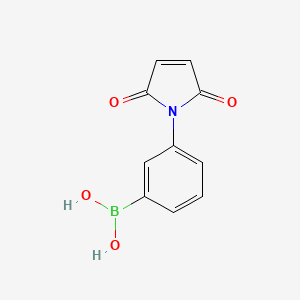

3-Maleimidophenyl boronic acid

概要

説明

3-Maleimidophenyl boronic acid is an off-white to light yellow solid . It is a sulfhydryl reactive iodinatable compound . This compound is a derivative of boronic acid and holds prominence in scientific research due to its versatile applications . It is used as a probe in studies for the detection of diol molecules and finds utility in various areas such as bioconjugation, drug delivery, and protein labeling .

Molecular Structure Analysis

The molecular weight of 3-Maleimidophenyl boronic acid is 216.99 . The molecular formula is C10H8BNO4 .Chemical Reactions Analysis

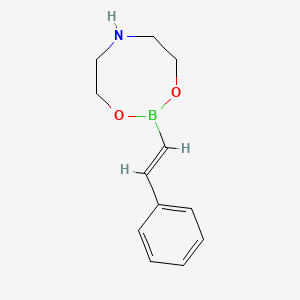

Boronic acids, including 3-Maleimidophenyl boronic acid, form five-membered boronate esters with diols . They have become increasingly popular in the synthesis of small chemical receptors . Their targets include biological materials and natural products including phosphatidylinositol bisphosphate, saccharides and polysaccharides, nucleic acids, metal ions, and the neurotransmitter dopamine .Physical And Chemical Properties Analysis

3-Maleimidophenyl boronic acid is an off-white to light yellow solid . It has a molecular weight of 216.99 and a melting point of over 360 °C . It should be stored at 0-8°C .科学的研究の応用

Bioconjugation

3-Maleimidophenyl boronic acid is utilized in bioconjugation processes due to its ability to form stable covalent bonds with biomolecules. This application is crucial for creating targeted drug delivery systems and for attaching probes or markers to specific proteins or antibodies .

Drug Delivery

The compound’s unique properties facilitate the development of drug delivery mechanisms. By targeting specific biological markers, it can improve the efficacy and specificity of therapeutic agents .

Protein Labeling

In proteomics, 3-Maleimidophenyl boronic acid is used for protein labeling, allowing researchers to track and analyze proteins’ behavior and interactions within cells .

Sensing Applications

Boronic acids, including 3-Maleimidophenyl boronic acid, are known for their sensing capabilities, particularly in detecting diols and anions like fluoride or cyanide. This makes them valuable in environmental monitoring and diagnostics .

Fluorescent Sensing

Combining boronic acid with fluorescent elements like pyrene has led to the development of sensors for catecholamines and their derivatives, which are important in medical diagnostics .

作用機序

Target of Action

The primary target of 3-Maleimidophenyl boronic acid are proteins and peptides that contain thiol groups . Thiol groups are sulfur-containing functional groups found in many biological molecules, playing a crucial role in their structure and function.

Mode of Action

3-Maleimidophenyl boronic acid interacts with its targets by establishing covalent bonds with the thiol groups present on proteins and peptides . This interaction is facilitated by the boronic acid component of the compound, which reacts with the thiol group to form a reversible boronate ester linkage .

Safety and Hazards

The safety data sheet of 3-Maleimidophenyl boronic acid suggests that it should be handled with personal protective equipment/face protection . It should be kept in a dry, cool, and well-ventilated place . Avoid getting it in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided .

将来の方向性

Boronic acids, including 3-Maleimidophenyl boronic acid, are increasingly utilized in diverse areas of research . They are used for the selective recognition of a wide range of analytes . The ability of these chemical receptors to recognize and bind to specific targets mimics certain biological processes . This has led to their utility in various sensing applications, interference in signaling pathways, enzyme inhibition, and cell delivery systems .

特性

IUPAC Name |

[3-(2,5-dioxopyrrol-1-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BNO4/c13-9-4-5-10(14)12(9)8-3-1-2-7(6-8)11(15)16/h1-6,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWRNFAUYWXDKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N2C(=O)C=CC2=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Maleimidophenyl boronic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

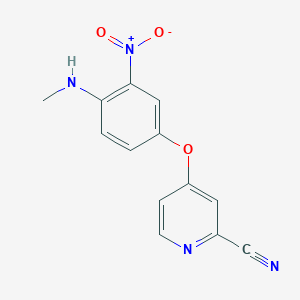

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-[4-(methylamino)-3-nitrophenoxy]pyridine-2-carboxylate](/img/structure/B1646464.png)